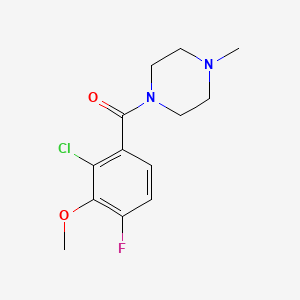

(2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Description

(2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a methanone derivative featuring a halogenated aryl group (2-chloro-4-fluoro-3-methoxyphenyl) and a 4-methylpiperazine moiety. The 4-methylpiperazine group enhances solubility and may facilitate blood-brain barrier penetration, making this scaffold relevant in medicinal chemistry .

Properties

IUPAC Name |

(2-chloro-4-fluoro-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFN2O2/c1-16-5-7-17(8-6-16)13(18)9-3-4-10(15)12(19-2)11(9)14/h3-4H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLYVIXBDDZJKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C(=C(C=C2)F)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Chlorination and Fluorination: Starting with 2-chloro-4-fluorotoluene, the compound undergoes chlorination under high-pressure ultraviolet light, followed by hydrolysis and nitration to yield 2-chloro-4-fluoro-5-nitrobenzaldehyde.

Methoxylation: The nitro group is then reduced to an amine, which is subsequently methoxylated to introduce the methoxy group.

Piperazine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Reagents like sodium methoxide (NaOCH3) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

a. Halogen Positioning and Functional Groups

- (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone (): Substituents: 4-Cl, 2-F on the phenyl ring; additional methylene linker to a second phenyl group. Key differences: The meta-chloro and ortho-fluoro positions differ from the target compound’s 2-Cl, 4-F, and 3-OCH₃.

- (3-Chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone (): Substituents: 3-Cl, 2-F on phenyl. Comparison: The absence of a methoxy group reduces electron-donating effects, which may decrease solubility and alter metabolic stability .

- (4-Chlorophenyl)(4-methylpiperazin-1-yl)methanone (): Substituents: 4-Cl on phenyl.

b. Methoxy-Containing Analogs

- (4-Fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone (): Substituents: 4-F, 3-OCH₃.

Modifications to the Piperazine Moiety

- 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone (): Substituents: Methylsulfonyl on piperazine.

- (Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Substituents: Thiophene and trifluoromethylphenyl on piperazine. Comparison: The trifluoromethyl group introduces strong electron-withdrawing effects, which may improve metabolic stability but complicate synthesis .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Key Observations :

- The target compound’s methoxy group likely increases solubility compared to non-methoxy analogs (e.g., ) but may lower melting points due to reduced crystallinity.

- Piperazine modifications (e.g., sulfonyl in ) significantly alter polarity and bioavailability.

Biological Activity

The compound (2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone , also known by its CAS number 2586126-49-8, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 438.9 g/mol. The structure includes a chloro and fluoro substituent on a methoxyphenyl ring, along with a piperazine moiety, which is common in many bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C24H24ClFN4O |

| Molecular Weight | 438.9 g/mol |

| LogP | 4.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Mechanisms of Biological Activity

Research indicates that the compound may exhibit significant biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes relevant in disease pathways. For instance, it may interact with phosphodiesterase enzymes, which are crucial in various signaling pathways.

- Covalent Modification : Similar to other electrophilic compounds, it may form covalent bonds with target proteins, altering their function and leading to biological effects such as apoptosis or ferroptosis.

- Receptor Modulation : The piperazine structure suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways.

Biological Assays and Efficacy

Various studies have evaluated the biological activity of (2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone through different assays:

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For example, it has been reported to induce cell death in specific tumor models through mechanisms involving oxidative stress and apoptosis.

- Enzyme Inhibition Studies : Preliminary data suggest that the compound can inhibit enzymes like GPX4, which is involved in lipid peroxidation processes critical for maintaining cellular homeostasis. This inhibition may lead to increased susceptibility of cancer cells to oxidative damage.

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the effects of the compound on various cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from low nanomolar concentrations.

- Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting a role in oxidative stress-mediated cell death.

-

Neuropharmacological Assessment :

- Another investigation focused on the compound's interaction with serotonin receptors. Binding affinity assays demonstrated significant interaction with 5-HT receptors, hinting at potential applications in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.